Choline Bitartrate

Description

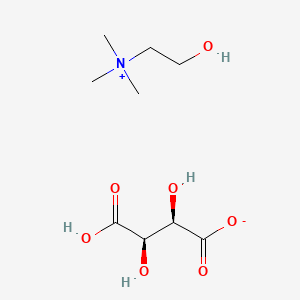

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-LREBCSMRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889332 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

87-67-2 | |

| Record name | Choline bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Pharmacokinetics of Choline Bitartrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline, an essential quaternary amine nutrient, is fundamental to numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes via phospholipids, and methyl group metabolism.[1][2][3] While the body can produce choline endogenously, dietary intake is necessary to meet metabolic demands.[2][4] Choline bitartrate is a common salt form of choline used widely in dietary supplements due to its stability and water solubility.[2][5] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is critical for evaluating its efficacy and safety in nutritional science and drug development. This guide provides an in-depth summary of the pharmacokinetics of this compound, detailing experimental protocols and presenting quantitative data for scientific application.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of choline from this compound is characterized by rapid absorption and extensive metabolism into several biologically crucial compounds.

Absorption

Following oral administration, this compound, as a water-soluble salt, is readily absorbed from the gastrointestinal tract.[3][6] Studies in rat models have elucidated a dual mechanism for choline absorption from the intestine: a saturable, carrier-mediated active transport system at low concentrations (below 100 µM) and passive diffusion at higher concentrations.[7] This water-soluble form is absorbed via the portal circulation.[6]

Compared to lipid-soluble forms of choline like phosphatidylcholine (PC), the free choline from this compound becomes available more rapidly, resulting in an earlier peak plasma concentration (Tmax).[8] While the following data is from a human study, it illustrates the typical pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Free Choline after a Single Dose of this compound in Healthy Volunteers

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Peak Time) | Reached significantly earlier than phosphatidylcholine | [8] |

| Cmax (Peak Concentration) | Comparable to phosphatidylcholine (dose-adjusted) | [8] |

| AUC₀₋₂₄ ₕ (Total Exposure) | Comparable to phosphatidylcholine (dose-adjusted) | [8] |

Note: This data is derived from a study in healthy human volunteers and serves as a reference for the expected profile in animal models. AUC = Area Under the Curve.

Distribution

Once absorbed, choline is distributed throughout the body, with all tissues capable of its accumulation through both diffusion and mediated transport.[6]

-

Organ Uptake: The liver and kidneys exhibit particularly rapid uptake of systemically injected choline.[6][9] Studies in rats have identified choline and its metabolites in the liver, heart, muscle, kidney, and brain.[10]

-

Blood-Brain Barrier: A specific carrier mechanism facilitates the transport of free choline across the blood-brain barrier, with the rate of transport being proportional to serum choline levels.[6]

-

Maternal-Fetal Transfer: In pregnant rat models, choline is effectively transferred to the placenta and fetus. Within fetal tissues such as the brain and liver, it is found predominantly in the form of its metabolites, phosphatidylcholine and phosphorylcholine.[11]

-

Neonatal Distribution: Studies in 14-day-old rats show that after administration, choline is rapidly distributed and metabolized to phosphatidylcholine in the liver, brain, and lungs.[12] Interestingly, evidence suggests the liver supplies phosphatidylcholine to the brain and lungs for local use.[12]

Table 2: Summary of Choline Tissue Distribution in Animal Models

| Animal Model | Tissues Showing Significant Choline Accumulation/Metabolism | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Liver, Kidney, Brain, Heart, Muscle | Rapid uptake and accumulation observed in major organs. | [6][9][10] |

| Pregnant Rat | Placenta, Fetal Brain, Fetal Liver | Efficient maternal-fetal transfer and conversion to phospholipids. | [11] |

| Neonatal Rat | Liver, Brain, Lung, Plasma | Rapid metabolism to phosphatidylcholine in all organs; liver appears to supply PC to the brain and lungs. | [12] |

| Mouse | Liver, Kidney, Brain, Blood | Intraperitoneal administration leads to increased choline levels in these tissues. |[9] |

Metabolism

Choline undergoes extensive metabolism via four primary pathways, underscoring its central role in biochemistry. Free choline from supplements like this compound serves as a precursor for these pathways.[2][8]

-

Acetylcholine Synthesis: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to produce the neurotransmitter acetylcholine (ACh), which is essential for nerve impulse transmission, memory, and muscle control.[13][14]

-

Phospholipid Synthesis (Kennedy Pathway): Choline is a critical component for the synthesis of phosphatidylcholine (PC) and sphingomyelin, which are integral to the structure and function of cell membranes.[2][15]

-

Betaine Synthesis: In the liver and kidneys, choline can be oxidized to form betaine. Betaine serves as a crucial methyl donor in the one-carbon metabolism pathway, converting homocysteine to methionine.[2][8][15]

-

TMAO Synthesis: A portion of ingested choline is metabolized by gut microbiota into trimethylamine (TMA).[15] TMA is absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) into trimethylamine N-oxide (TMAO).[16] Studies have shown that water-soluble forms like this compound result in substantially higher plasma TMAO levels compared to lipid-soluble forms like phosphatidylcholine.[8][16]

Excretion

The elimination of choline and its metabolites occurs through several routes.

-

Urinary Excretion: The primary route of excretion for absorbed choline that is not utilized or stored is through the urine.[17]

-

Respiratory Excretion: A smaller fraction is metabolized to CO₂ and eliminated via exhalation.[17]

-

Interaction with Other Nutrients: In guinea pigs and humans, choline supplementation has been shown to decrease the urinary excretion of carnitine, suggesting an interaction in their renal handling or metabolism.[18]

Table 3: Excretion of Choline/Metabolites in Rodents Following Oral Administration

| Animal Model | Route of Excretion | Percentage of Administered Dose | Timeframe | Reference |

|---|---|---|---|---|

| Rat | Urine | 16–69%* | Not Specified | [17] |

| Rat | Exhaled CO₂ | 3–22%* | Not Specified | [17] |

| Mouse | Urine | Higher than DMAE** | 12 hours | [17] |

| Mouse | Exhaled CO₂ | Higher than DMAE** | 12 hours | [17] |

*Note: These values are for the structural analog dimethylaminoethanol (DMAE), but provide an estimate for compounds with similar metabolic fates. **Note: This study compared choline to DMAE, noting choline had higher excretion via these routes.

Experimental Protocols

Standardized protocols are essential for reproducible pharmacokinetic studies in animal models.

Animal Models and Administration

-

Species and Strains: Commonly used models include Sprague-Dawley and Wistar rats, as well as C57BL/6 and Balb/c mice.[17][19][20][21][22][23]

-

Route of Administration: For precise pharmacokinetic profiling, oral gavage is the preferred method to deliver a known quantity of this compound dissolved in a vehicle like saline.[20] For chronic studies, this compound can be incorporated directly into the animal's diet.[21][24] Intraperitoneal (IP) injection is also utilized for bypassing gastrointestinal absorption.[12][19]

-

Dosage: Doses vary widely depending on the study's objective. For example, neuroprotection studies in rats have used oral doses of 400 mg/kg/day.[20] Toxicity assessments in mice have tested various doses via oral, intranasal, and IP routes.[22]

Sample Collection and Processing

-

Blood Sampling:

-

Animal Restraint: The animal is gently restrained. Warming the tail can improve blood flow.

-

Venipuncture: Blood is collected from the lateral tail vein using a butterfly catheter or a needle and syringe.[25] Collection from a chronic tail artery catheter is also a method used in rats.[19]

-

Sample Volume: Maximum blood collection volumes are strictly followed based on the animal's body weight (e.g., no more than 15% of total blood volume in a 14-day period).[25][26]

-

Processing for Plasma: Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and inverted gently to mix.[27] The sample is then centrifuged (e.g., at 2,000 x g at 4°C), and the supernatant (plasma) is collected.[25]

-

Processing for Serum: Blood is collected into tubes without anticoagulant and allowed to clot at room temperature for approximately 30 minutes.[25] The tube is then centrifuged, and the supernatant (serum) is collected.[25][27]

-

Storage: Samples are stored at -80°C until analysis.

-

-

Tissue Harvesting:

-

Euthanasia: The animal is euthanized via an approved method, such as cervical dislocation, to minimize post-mortem metabolic changes.[28]

-

Dissection: Tissues of interest (e.g., brain, liver, kidneys) are rapidly dissected.[28]

-

Washing and Freezing: Tissues are immediately washed in PBS and then ddH₂O to remove excess blood, blotted dry, and flash-frozen in liquid nitrogen.[28]

-

Storage: Frozen tissues are stored at -80°C pending analysis.[28]

-

Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the accurate quantification of choline and its various metabolites (betaine, acetylcholine, phosphocholine, etc.) in biological matrices like plasma and tissue homogenates.[1][4][29] LC coupled with electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) offers high sensitivity and specificity.[1]

-

Sample Preparation: A common method involves protein precipitation with methanol followed by liquid-liquid extraction using chloroform and water to separate aqueous and organic metabolites.[1] The resulting phases can be analyzed directly.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): An older but still viable technique that requires derivatization of choline to make it volatile for analysis.[10]

-

Enzymatic Assays: These provide a simpler, high-throughput method for measuring total free choline. In these assays, choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂), which reacts with a dye to produce a measurable colorimetric or fluorimetric signal.[9]

Conclusion

The pharmacokinetics of this compound in animal models are defined by its rapid absorption as a water-soluble salt and its subsequent, extensive distribution and metabolism. It serves as a crucial precursor for the synthesis of the neurotransmitter acetylcholine, structural membrane phospholipids, and the methyl donor betaine. A significant portion is also processed by the gut microbiota into TMAO. The experimental protocols outlined in this guide, from animal handling to advanced analytical techniques like LC-MS, provide a framework for robust preclinical investigation. A thorough understanding of these pharmacokinetic pathways is indispensable for researchers and drug development professionals aiming to harness the therapeutic and nutritional potential of choline supplementation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H19NO7 | CID 6900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Intestinal absorption of choline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue choline studied using a simple chemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Choline distribution and metabolism in pregnant rats and fetuses are influenced by the choline content of the maternal diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Choline Kinetics in Neonatal Liver, Brain and Lung—Lessons from a Rodent Model for Neonatal Care - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magistralbr.caldic.com [magistralbr.caldic.com]

- 14. researchgate.net [researchgate.net]

- 15. The Relationship between Choline Bioavailability from Diet, Intestinal Microbiota Composition, and Its Modulation of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Choline supplementation alters carnitine homeostasis in humans and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Choline administration: lack of effect on plasma catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. magistralbr.caldic.com [magistralbr.caldic.com]

- 21. Dietary Choline Supplementation Improves Behavioral, Histological, and Neurochemical Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Choline Availability During Embryonic Development Alters Progenitor Cell Mitosis in Developing Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dietary choline supplementation in adult rats improves performance on a test of recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 27. idexxbioanalytics.com [idexxbioanalytics.com]

- 28. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]

- 29. researchgate.net [researchgate.net]

Choline Bitartrate Supplementation: A Technical Guide to its Influence on Core Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline, an essential nutrient, plays a pivotal role in a multitude of physiological processes. Its supplementation, particularly in the form of choline bitartrate, has garnered significant attention for its potential to influence key biochemical pathways critical for neurological health, lipid metabolism, and epigenetic regulation. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by this compound supplementation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Choline serves as a fundamental building block for the synthesis of the neurotransmitter acetylcholine, the phospholipid phosphatidylcholine (a primary component of cell membranes), and the methyl donor betaine.[1][2][3] Its influence extends to the intricate network of one-carbon metabolism, which is crucial for DNA synthesis and epigenetic modifications.[4][5] This guide will dissect these interconnected pathways, presenting the current scientific understanding of how this compound supplementation impacts cellular and systemic functions.

Core Biochemical Pathways Influenced by this compound

Acetylcholine Synthesis and Cholinergic Neurotransmission

Choline is a direct precursor to acetylcholine (ACh), a neurotransmitter vital for memory, learning, and muscle control.[1][3] this compound supplementation increases the bioavailability of choline, thereby supporting the synthesis of ACh in cholinergic neurons.[6] The synthesis of acetylcholine is a single-step reaction catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-CoA to choline.

Phosphatidylcholine Synthesis and Lipid Metabolism

Choline is a critical component of phosphatidylcholine (PC), a major phospholipid in cellular membranes and the primary phospholipid circulating in plasma.[7] PC is essential for maintaining the structural integrity of cells and is involved in signaling pathways. Furthermore, PC is required for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, a process crucial for transporting lipids to peripheral tissues.[7] Choline deficiency can lead to impaired VLDL secretion and the accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD).[7][8]

There are two main pathways for PC synthesis:

-

The CDP-Choline Pathway (Kennedy Pathway): This is the primary pathway for de novo PC synthesis, utilizing dietary choline.

-

The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway: This pathway, predominantly active in the liver, synthesizes PC by methylating phosphatidylethanolamine (PE). This pathway is particularly important when dietary choline is limited.

One-Carbon Metabolism and Methylation

Choline, through its metabolite betaine, is a significant contributor to one-carbon metabolism.[5] Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[9] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA and histones.[10] These epigenetic modifications play a crucial role in regulating gene expression. Choline supplementation can therefore influence gene expression patterns by modulating the availability of methyl groups.

Quantitative Data on the Effects of this compound Supplementation

The following tables summarize the quantitative effects of this compound supplementation on various biomarkers from clinical and preclinical studies.

Table 1: Effects of this compound on Plasma Choline and Metabolites

| Biomarker | Dosage | Duration | Study Population | Key Findings | Reference |

| Plasma Choline | Single dose of 550 mg choline equivalent | Acute | 6 healthy adult men | Promptly raised plasma choline levels. | [6] |

| Plasma Betaine | Single dose of 550 mg choline equivalent | Acute | 6 healthy adult men | Promptly raised plasma betaine levels. | [6] |

| Plasma TMAO | Single dose of 550 mg choline equivalent | Acute | 6 healthy adult men | Increased plasma TMAO levels. | [6] |

| Plasma Choline | 3g this compound | Acute | Healthy adults | Plasma choline response was lower compared to choline from egg yolks. | [11] |

Table 2: Effects of Choline Supplementation on Homocysteine Levels

| Biomarker | Dosage | Duration | Study Population | Key Findings | Reference |

| Plasma Homocysteine | High choline intake | Cross-sectional | Framingham Offspring Study participants | Inverse association with fasting homocysteine, especially with low folate/B12. | [7][12] |

| Plasma Homocysteine | 2.6 g/day choline | 2 weeks | Healthy subjects | Reduced fasting and post-methionine load homocysteine. | [13] |

| Plasma Homocysteine | Choline supplementation | 12 months | Children with Cystic Fibrosis | No significant change in homocysteine levels. | [14] |

Table 3: Effects of Choline Supplementation on Liver Health and DNA Methylation

| Biomarker | Dosage | Duration | Study Population | Key Findings | Reference |

| Liver Fat (NAFLD) | 2400 mg/day phosphatidylcholine | 12 weeks | NAFLD patients | Significant improvement in controlled attenuation parameter and fibrosis score. | [15] |

| Global DNA Methylation | Maternal choline supplementation | Gestation | Mice on a high-fat diet | Increased global DNA methylation in fetal liver and brain. | [1][2] |

| Global DNA Methylation | Neonatal choline supplementation | Postnatal days 2-20 | Rats exposed to alcohol | Reduced alcohol-induced hypermethylation in the hippocampus and prefrontal cortex. | [16] |

| DNMT1 Expression | Choline supplementation | In vitro | HepG2 cells | Significantly increased DNMT1 expression. | [17] |

Detailed Experimental Protocols

Protocol for Measuring Acetylcholine Levels

Objective: To quantify acetylcholine (ACh) concentrations in biological samples (e.g., cell culture supernatant, brain tissue homogenate) following this compound supplementation.

Methodology: High-Performance Liquid Chromatography (HPLC) with Enzymatic Reactor and Electrochemical Detection.

Workflow:

Detailed Steps:

-

Sample Preparation:

-

For tissue samples, homogenize in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to precipitate proteins.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

For cell culture media, ensure it is serum-free as serum contains high levels of ACh.[18]

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase analytical column.

-

Use a mobile phase appropriate for the separation of choline and acetylcholine.

-

-

Post-Column Derivatization:

-

The column eluate is passed through an immobilized enzyme reactor containing acetylcholinesterase (AChE) and choline oxidase (ChO).

-

AChE hydrolyzes ACh to choline and acetate.

-

ChO then oxidizes choline, producing hydrogen peroxide (H2O2).

-

-

Electrochemical Detection:

-

The H2O2 is detected by an electrochemical detector with a platinum working electrode. The current generated is directly proportional to the concentration of H2O2, and thus to the original amount of ACh and choline.

-

-

Quantification:

-

Run a parallel sample without the AChE reactor to measure endogenous choline.

-

Subtract the choline peak area from the total choline peak area (with AChE) to determine the acetylcholine concentration.

-

Quantify against a standard curve prepared with known concentrations of acetylcholine.

-

Note: Commercially available colorimetric or fluorometric assay kits can also be used for quantification.[19]

Protocol for Assessing VLDL Secretion

Objective: To measure the rate of very-low-density lipoprotein (VLDL) secretion from the liver in response to this compound supplementation.

Methodology: Intravenous Fat Emulsion (Intralipid) Infusion Test.[4]

Workflow:

Detailed Steps:

-

Participant Preparation:

-

Participants fast overnight.

-

Two intravenous catheters are inserted, one for infusion and one for blood sampling.

-

-

Intralipid Infusion:

-

A bolus of a fat emulsion (e.g., Intralipid® 20%) is administered, followed by a continuous infusion. This saturates lipoprotein lipase (LPL), preventing the clearance of VLDL triglycerides and allowing for the measurement of their accumulation rate.

-

-

Blood Sampling:

-

Blood samples are collected at baseline and at regular intervals (e.g., every 15 minutes) during the infusion.

-

-

VLDL Isolation:

-

Plasma is separated from the blood samples by centrifugation.

-

VLDL is isolated from the plasma using density gradient ultracentrifugation.

-

-

Biochemical Analysis:

-

The triglyceride and apolipoprotein B (ApoB) concentrations in the isolated VLDL fraction are measured using standard enzymatic and immunoassay methods.

-

-

Calculation of Secretion Rate:

-

The rate of VLDL secretion is calculated from the linear increase in VLDL triglyceride and VLDL-ApoB concentrations over time.

-

Protocol for Quantifying DNA Methylation

Objective: To assess changes in global and gene-specific DNA methylation in response to this compound supplementation.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global DNA Methylation and Bisulfite Sequencing for Gene-Specific Methylation.

Workflow:

References

- 1. Frontiers | Maternal Choline Supplementation and High-Fat Feeding Interact to Influence DNA Methylation in Offspring in a Time-Specific Manner [frontiersin.org]

- 2. Maternal Choline Supplementation and High-Fat Feeding Interact to Influence DNA Methylation in Offspring in a Time-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, double-blind, placebo-controlled clinical trial of choline supplementation in school-aged children with fetal alcohol spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring VLDL1 secretion in humans with an intravenous fat emulsion test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. researchgate.net [researchgate.net]

- 7. Are dietary choline and betaine intakes determinants of total homocysteine concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Choline and fatty liver disease [medicalnewstoday.com]

- 9. Frontiers | Choline supplements: An update [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Are dietary choline and betaine intakes determinants of total homocysteine concentration?1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary Choline and Betaine Intakes and Risk of Cardiovascular Diseases: Review of Epidemiological Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Choline Supplementation Alters Some Amino Acid Concentrations with No Change in Homocysteine in Children with Cystic Fibrosis and Pancreatic Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CHOLINE SUPPLEMENTATION AND DNA METHYLATION IN THE HIPPOCAMPUS AND PREFRONTAL CORTEX OF RATS EXPOSED TO ALCOHOL DURING DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Choline on DNA Methylation and Macronutrient Metabolic Gene Expression in In Vitro Models of Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Choline/Acetylcholine Assay Kit. Quantitative. (ab65345/K615) | Abcam [abcam.com]

The Genesis of a Vital Nutrient: A Technical Guide to the Discovery and Chemical Synthesis of Choline Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments in the discovery of choline, a vital nutrient, and provides a comprehensive overview of the chemical synthesis of its bitartrate salt. This document is designed to serve as a core resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support research and development endeavors.

A Historical Perspective: The Unveiling of Choline

The journey to understanding choline's significance in biochemistry began in the mid-19th century. In 1862, the German chemist Adolph Strecker was the first to isolate and name "choline" from pig and ox bile (the name derives from the Greek word for bile, chole).[1][2] A few years later, in 1865, Oscar Liebreich independently synthesized a substance he named "neurine." Subsequent research revealed that choline and neurine were, in fact, the same molecule, and the name choline was officially adopted.[1]

Initially, choline's role was primarily associated with being a structural component of lecithin (now known as phosphatidylcholine), which had been discovered earlier by Theodore Gobley in 1850.[1] It wasn't until the 1930s that its nutritional importance began to be fully appreciated when Charles Best demonstrated that choline could prevent the development of fatty liver in dogs and rats.[1] This lipotropic effect highlighted its crucial role in lipid metabolism. The understanding of choline's function expanded significantly with the discovery of its role as a precursor to the neurotransmitter acetylcholine, a landmark finding by Otto Loewi and Henry Dale.[1]

Physicochemical Properties of Choline Bitartrate

This compound is a salt formed from the quaternary ammonium cation choline and the bitartrate anion. It is a commonly used form of choline in dietary supplements and pharmaceutical preparations due to its stability and bioavailability.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₉H₁₉NO₇ | [4] |

| Molecular Weight | 253.25 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Odor | Odorless or a faint trimethylamine-like odor | [4] |

| Taste | Acidic | [5] |

| Melting Point | 147–153 °C | [4] |

| Solubility in Water | 122 g/100 mL at 25°C | [6] |

| Solubility in Ethanol | Slightly soluble | [4] |

| pH (10% solution) | 3.0–4.0 | [3] |

| Hygroscopicity | Hygroscopic | [4] |

Chemical Synthesis of this compound

The industrial production of this compound is a well-established multi-step process.[7] The synthesis can be adapted for a laboratory setting, providing researchers with a method to produce this important compound for experimental use.

Synthesis Pathway

The synthesis of this compound typically involves a two-step reaction. The first step is the formation of choline from the reaction of trimethylamine with ethylene oxide. The resulting choline is then reacted with tartaric acid to form this compound.[7]

Detailed Experimental Protocol (Laboratory Scale)

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Trimethylamine (aqueous solution or gas)

-

Ethylene oxide

-

L-(+)-Tartaric acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Activated carbon

Equipment:

-

Three-neck round-bottom flask

-

Stirrer (magnetic or overhead)

-

Thermometer

-

Condenser

-

Addition funnel

-

pH meter

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Step 1: Formation of Trimethylamine Tartrate.

-

In a three-neck round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve a specific molar quantity of L-(+)-tartaric acid in deionized water. For example, a molar ratio of 0.8-1.2 moles of tartaric acid to 2 moles of trimethylamine can be used.[7][8]

-

Cool the solution to 20-50°C.[8]

-

Slowly add the corresponding molar quantity of trimethylamine solution through the addition funnel while stirring and maintaining the temperature.[8]

-

Continue stirring the mixture for 2-6 hours to ensure the complete formation of trimethylamine tartrate.[8]

-

-

Step 2: Synthesis of Dicholine Tartrate.

-

Step 3: Formation of this compound.

-

Step 4: Isolation and Purification.

-

Filter the resulting solution to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator until the solution becomes viscous.[9]

-

Cool the concentrated solution to room temperature or below (e.g., 5°C) to induce crystallization.[8]

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

For further purification, recrystallize the crude this compound from a suitable solvent such as ethanol. Dissolve the crystals in a minimal amount of hot ethanol, add a small amount of activated carbon to decolorize the solution if necessary, and filter while hot. Allow the filtrate to cool slowly to form pure crystals.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[9]

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Titration | To determine the purity (assay) of this compound. | The assay should indicate a purity of not less than 99.0% and not more than 100.5% of C₉H₁₉NO₇, calculated on an anhydrous basis, according to USP standards.[1][10] |

| ¹H NMR Spectroscopy | To confirm the chemical structure. | The proton NMR spectrum should show characteristic peaks for the trimethylammonium protons, the methylene protons of the ethyl group, and the protons of the bitartrate anion.[11][12] |

| ¹³C NMR Spectroscopy | To further confirm the chemical structure. | The carbon NMR spectrum will display distinct signals for each unique carbon atom in the choline and bitartrate moieties.[13][14] |

| FTIR Spectroscopy | To identify the functional groups present. | The infrared spectrum will exhibit characteristic absorption bands for the O-H, C-H, C=O, and C-N functional groups.[15][16] |

| Melting Point | To assess purity. | A sharp melting point range consistent with the literature value (147–153 °C) indicates high purity.[4] |

| Specific Rotation | To confirm the stereochemistry of the tartrate. | The specific rotation should be between +17.5° and +18.5° for the L-(+)-tartrate form.[1][3] |

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the production of a high-quality, well-defined compound.

Choline in Biological Signaling Pathways

Choline is a fundamental molecule in several critical biological pathways, most notably in the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine.

Acetylcholine Synthesis and Signaling

In cholinergic neurons, choline is the direct precursor for the synthesis of acetylcholine. This reaction is catalyzed by the enzyme choline acetyltransferase, which transfers an acetyl group from acetyl-CoA to choline. Acetylcholine then acts as a neurotransmitter by binding to and activating nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons or effector cells, playing a vital role in muscle contraction, memory, and autonomic nervous system function.[15]

Phosphatidylcholine Synthesis Pathways

There are two primary pathways for the synthesis of phosphatidylcholine (PC) in mammalian cells: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

-

CDP-Choline Pathway (Kennedy Pathway): This is the main pathway for PC synthesis in most cells. It involves the phosphorylation of choline to phosphocholine, which is then converted to CDP-choline. Finally, the phosphocholine moiety is transferred from CDP-choline to diacylglycerol to form phosphatidylcholine.[2][17]

-

PEMT Pathway: Primarily active in the liver, this pathway provides an alternative route for PC synthesis, especially when dietary choline is limited. It involves the sequential methylation of phosphatidylethanolamine (PE) to form PC, with S-adenosylmethionine (SAM) serving as the methyl donor.[17][18]

This technical guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound. The detailed protocols and data presented herein are intended to facilitate further research and development in the fields of neuroscience, nutrition, and pharmaceutical sciences.

References

- 1. This compound [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Manufacturers, with SDS [mubychem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. choline-betaine.com [choline-betaine.com]

- 7. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 8. CN109438268B - this compound and preparation method thereof - Google Patents [patents.google.com]

- 9. WO2020078408A1 - this compound and preparation method therefor - Google Patents [patents.google.com]

- 10. This compound [doi.usp.org]

- 11. sergey.science [sergey.science]

- 12. researchgate.net [researchgate.net]

- 13. This compound(87-67-2) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. RO111761B1 - this compound preparation process - Google Patents [patents.google.com]

Choline Bitartrate as a Precursor to the Neurotransmitter Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, serves as the primary precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] Acetylcholine is a pivotal molecule in neuronal signaling, implicated in a vast array of physiological and cognitive processes. Choline bitartrate is a supplemental form of choline frequently utilized in research and clinical studies to investigate the dynamics of the cholinergic system.[2][5] This technical guide provides an in-depth examination of the biochemical conversion of this compound to acetylcholine, its pharmacokinetics, and its role in modulating cholinergic signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in neuroscience research and drug development.

The Biochemical Synthesis of Acetylcholine from Choline

The synthesis of acetylcholine from choline is a single-step enzymatic reaction that occurs within the cytoplasm of cholinergic neurons.[6][7]

1.1. The Role of Choline Acetyltransferase (ChAT)

The synthesis of acetylcholine is catalyzed by the enzyme choline acetyltransferase (ChAT).[7][8][9][10] ChAT facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine and coenzyme A.[8][10] The presence of ChAT is the definitive marker for identifying a neuron as cholinergic.[6][8]

1.2. Substrate Availability: Choline and Acetyl-CoA

The precursors for acetylcholine synthesis are choline and acetyl-CoA.[9][11] Choline is an essential nutrient obtained from dietary sources such as eggs, liver, and legumes, and it is also synthesized by the liver.[11][12][13] Free choline from the plasma readily crosses the blood-brain barrier and is taken up by cholinergic neurons.[11] Acetyl-CoA is primarily synthesized from glucose via glycolysis in the mitochondria and is then transported to the cytoplasm.[7][10]

1.3. Rate-Limiting Steps in Acetylcholine Synthesis

The production of acetylcholine is tightly regulated, with two principal rate-limiting factors: the availability of choline and acetyl-CoA.[6][14] The uptake of choline into the presynaptic terminal is considered a critical regulatory step.[12][15] This is mediated by a high-affinity choline uptake (HACU) system, which is dependent on sodium, temperature, and energy.[11] During periods of heightened neuronal activity, the availability of acetyl-CoA from the mitochondria also becomes a crucial determinant of the rate of acetylcholine synthesis.[6]

Pharmacokinetics of this compound

2.1. Absorption and Bioavailability

This compound is a water-soluble salt that is readily absorbed in the digestive system.[5] The binding of choline to tartaric acid is intended to enhance its bioavailability.[2] However, studies comparing different forms of choline have shown that choline derived from phospholipids, such as that found in eggs, may have greater bioavailability than this compound.[16][17] One study noted that while plasma choline levels were comparable after intake of phosphatidylcholine and this compound, the peak concentration was reached significantly later with phosphatidylcholine.[1]

2.2. Plasma Concentrations and Metabolites

Upon ingestion, this compound increases plasma concentrations of free choline.[1] Choline is then metabolized into several compounds, including betaine, dimethylglycine (DMG), and trimethylamine N-oxide (TMAO).[1]

| Pharmacokinetic Parameter | This compound | SuperbaBoost™ Krill Oil (Phosphatidylcholine) |

| Tmax (h) | 2.0 | 8.0 |

| Cmax (μM) | Comparable | Comparable |

| AUC0–24 h (μM*h) | Comparable | Comparable |

| Betaine Cmax (μM) | Lower | Higher |

| DMG Cmax (μM) | Lower | Higher |

| TMAO Cmax (μM) | Significantly Higher | Significantly Lower |

Table 1: Comparative pharmacokinetic parameters of choline and its metabolites after a single dose of this compound versus phosphatidylcholine. Data adapted from a study in healthy volunteers.[1]

2.3. Blood-Brain Barrier Penetration

A critical consideration for the efficacy of this compound as a central nervous system agent is its ability to cross the blood-brain barrier. Some sources suggest that this compound does not readily cross the blood-brain barrier, which may limit its direct impact on central acetylcholine synthesis.[2][18]

Modulation of Acetylcholine Levels by this compound Supplementation

The primary hypothesis for choline supplementation is that increasing the availability of the precursor will drive the synthesis of acetylcholine.[14][19][20]

3.1. Effects on Brain Acetylcholine Levels

Research into the effects of choline supplementation on brain acetylcholine levels has yielded mixed results. Studies in animal models have demonstrated that under normal physiological conditions, acute or chronic choline supplementation does not significantly increase baseline acetylcholine levels in the brain.[21] However, when cholinergic neurons are pharmacologically stimulated to increase their firing rate, supplemental choline can prevent the depletion of acetylcholine.[21] This suggests that choline supplementation may be more effective in supporting acetylcholine synthesis during periods of high demand.

| Study Type | Model | Dosage | Key Findings | Reference |

| Animal Study | Rats | - | Choline supplementation does not increase baseline brain ACh levels but prevents depletion during increased neuronal activity. | [21] |

| Human Study | Healthy Young Adults | 2.0-2.5g | No acute improvement in memory performance compared to placebo. | [18] |

| Human Study | Healthy Young Adults | 2g this compound + 25mg Caffeine | Significant improvement in visual and auditory memory tasks. | [18] |

| Clinical Trial | Children with Fetal Alcohol Spectrum Disorders | Daily Supplementation | Ongoing trial to evaluate effects on cognitive deficits, particularly memory. | [22] |

| Clinical Trial | Individuals with APOE4 gene (pre-symptomatic AD) | 2.2g/day for 180 days | Ongoing trial to assess safety, tolerability, and biochemical effects. | [23] |

Table 2: Summary of selected studies on the effects of this compound supplementation.

Acetylcholine Signaling Pathways

Once synthesized, acetylcholine is packaged into synaptic vesicles.[7] Upon the arrival of an action potential at the axon terminal, voltage-gated calcium channels open, leading to an influx of calcium that triggers the release of acetylcholine into the synaptic cleft.[13]

4.1. Receptor Interactions

In the synaptic cleft, acetylcholine binds to two main types of receptors:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding acetylcholine, allow the influx of sodium and calcium, leading to depolarization and an excitatory postsynaptic potential.[13][24]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that mediate their effects through intracellular signaling cascades.[6][13]

4.2. Signal Termination

The action of acetylcholine in the synapse is rapidly terminated by the enzyme acetylcholinesterase (AChE).[7][9] AChE hydrolyzes acetylcholine into choline and acetate.[7][12] The choline is then taken back up into the presynaptic neuron by the high-affinity choline transporter to be recycled for further acetylcholine synthesis.[12][25]

Experimental Protocols

5.1. Quantification of Choline and Acetylcholine in Brain Tissue

A common and reliable method for measuring choline and acetylcholine in brain tissue is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[26][27][28]

5.1.1. Sample Preparation

-

Euthanize the animal model (e.g., by focused microwave irradiation to prevent post-mortem changes in acetylcholine levels).

-

Dissect the brain region of interest on a cold plate.

-

Homogenize the tissue in a suitable extraction buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to pellet proteins.

-

Filter the supernatant before injection into the HPLC system.

5.1.2. HPLC-ED Method

-

Separate choline and acetylcholine on a reverse-phase chromatography column.[26]

-

Post-column, hydrolyze acetylcholine to choline using an immobilized acetylcholinesterase enzyme reactor.[26]

-

Oxidize the total choline (endogenous and from hydrolyzed acetylcholine) with an immobilized choline oxidase enzyme reactor to produce betaine and hydrogen peroxide.[26]

-

Detect the hydrogen peroxide electrochemically.[26]

-

Quantify the concentrations of choline and acetylcholine by comparing peak heights or areas to a standard curve.

5.2. In Vivo Measurement Techniques

For human studies, non-invasive techniques are employed:

-

Magnetic Resonance Spectroscopy (MRS): This technique can measure the levels of choline-containing compounds in the brain, which can serve as an indirect marker of cholinergic turnover.[29]

-

Positron Emission Tomography (PET): Using specific radiolabeled tracers, PET can be used to quantify the distribution and density of cholinergic receptors and enzymes in the living brain.[29]

Conclusion

This compound serves as a readily available precursor for the synthesis of acetylcholine. While its direct efficacy in elevating baseline brain acetylcholine levels under normal conditions is debated, its role in supporting cholinergic function during periods of high demand is more evident. The pharmacokinetics of this compound, particularly its bioavailability and ability to cross the blood-brain barrier, are critical factors influencing its utility as a tool in neuroscience research and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the rigorous investigation of the effects of this compound on the cholinergic system. Further research is warranted to fully elucidate the conditions under which choline supplementation can be most effective in modulating acetylcholine-dependent cognitive and physiological processes.

References

- 1. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. Frontiers | Choline supplements: An update [frontiersin.org]

- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 5. This compound | 87-67-2 [chemicalbook.com]

- 6. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 7. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

- 10. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]

- 11. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of acetylcholine synthesis? | AAT Bioquest [aatbio.com]

- 15. magistralbr.caldic.com [magistralbr.caldic.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. mdpi.com [mdpi.com]

- 18. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. boxnutra.com [boxnutra.com]

- 20. Acetylcholine Supplements: Benefits, Side Effects, and Types [healthline.com]

- 21. Neurochemical effects of choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. A New Aspect of Cholinergic Transmission in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 29. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Choline Bitartrate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, and its salt form, choline bitartrate, are integral to the complex network of one-carbon metabolism. This technical guide provides an in-depth exploration of the biochemical pathways through which this compound contributes to the cellular methyl pool, influences homocysteine levels, and impacts the regulation of methylation-dependent processes. We will detail the conversion of choline to betaine, its function as a methyl donor in the methionine cycle, and its interplay with folate metabolism. This whitepaper will also present a consolidated overview of experimental methodologies for the quantification of key metabolites and summarize relevant quantitative data from scientific literature to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Significance of One-Carbon Metabolism

One-carbon metabolism is a series of interconnected biochemical pathways that are fundamental to cellular function.[1] These pathways are responsible for the transfer of one-carbon units, such as methyl groups (-CH3), which are critical for a vast array of physiological processes. These include the synthesis of nucleotides (purines and thymidylate), the regulation of gene expression through DNA and histone methylation, the metabolism of amino acids, and the biosynthesis of phospholipids.[1][2] The universal methyl donor for most biological methylation reactions is S-adenosylmethionine (SAM).[2] Dysregulation of one-carbon metabolism has been implicated in a range of pathologies, including cardiovascular disease, neural tube defects, and cancer.[3][4]

Choline is a key player in this metabolic network.[5] It can be obtained from dietary sources or synthesized endogenously.[6] this compound is a common supplemental form of choline, valued for its stability and solubility.[7] This guide will elucidate the specific mechanisms by which this compound participates in and influences one-carbon metabolism.

Biochemical Pathways of Choline in One-Carbon Metabolism

The primary contribution of choline to one-carbon metabolism is through its oxidation to betaine, which then serves as a methyl donor for the remethylation of homocysteine to methionine.[8][9]

Conversion of Choline to Betaine

The conversion of choline to betaine is a two-step enzymatic process that occurs primarily in the liver and kidneys.[10][11]

-

Choline Oxidation: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by the enzyme choline oxidase or choline dehydrogenase.[10][11]

-

Betaine Aldehyde Dehydrogenation: Betaine aldehyde is then further oxidized to betaine by the enzyme betaine aldehyde dehydrogenase.[10][11]

This conversion is an irreversible process.[8]

Betaine-Homocysteine Methyltransferase (BHMT) Pathway

Once formed, betaine participates in the methionine cycle through the action of the enzyme betaine-homocysteine methyltransferase (BHMT).[12]

-

Methyl Group Donation: Betaine donates one of its methyl groups to homocysteine, a reaction that forms methionine and dimethylglycine (DMG).[8][12]

-

Methionine Regeneration: The newly synthesized methionine can then be converted to SAM, thus replenishing the cellular pool of the primary methyl donor.[10]

This BHMT-dependent pathway is particularly important in the liver and kidneys and functions in parallel with the folate-dependent remethylation of homocysteine catalyzed by methionine synthase.[9]

Interplay with Folate Metabolism

The choline and folate metabolic pathways are intricately linked.[5] Both pathways provide methyl groups for the remethylation of homocysteine.[9] When folate levels are low, the body can rely more heavily on the choline-dependent BHMT pathway to regenerate methionine and maintain the supply of SAM.[13] Conversely, adequate folate intake can spare choline from being used as a methyl donor, making it available for other essential functions such as the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of choline and its metabolites on one-carbon metabolism.

| Metabolite | Tissue/Fluid | Concentration Range | Analytical Method | Reference |

| Choline | Plasma | 7 - 20 µmol/L | LC-MS/MS | [14] |

| Betaine | Plasma | 20 - 60 µmol/L | LC-MS/MS | [14] |

| Homocysteine | Plasma | 5 - 15 µmol/L | LC-MS/MS, GC-MS | [15] |

| S-Adenosylmethionine (SAM) | Liver | ~60-80 nmol/g | HPLC, LC-MS/MS | [16] |

| S-Adenosylhomocysteine (SAH) | Liver | ~15-20 nmol/g | HPLC, LC-MS/MS | [16] |

| Phosphatidylcholine | Liver | ~15-20 µmol/g | LC-MS/MS | [14] |

| Table 1: Typical Concentrations of Key Metabolites in One-Carbon Metabolism. |

| Intervention | Subject Group | Outcome Measure | Result | Reference |

| Choline Supplementation (as Phosphatidylcholine) | Healthy men with mildly elevated tHcy | Fasting plasma total homocysteine (tHcy) | Significant reduction | [17] |

| Choline Supplementation (as Phosphatidylcholine) | Healthy men with mildly elevated tHcy | Post-methionine-load plasma tHcy | Significant reduction | [17] |

| Betaine Supplementation (6 g/day ) | Healthy subjects | Fasting plasma tHcy | Significant reduction | [8] |

| Choline-deficient diet | Rats | Hepatic S-adenosylmethionine (SAM) | Over 60% decrease after several weeks | [16][18] |

| Choline-deficient diet | Rats | Hepatic S-adenosylhomocysteine (SAH) | 50% increase | [16][18] |

| Choline Supplementation (2.6 g/day ) | Healthy subjects | Plasma homocysteine | Reduction | [8] |

| Periconceptional ethanol exposure | Rats | Placental SAM:SAH ratio | 3-7.5-fold reduction | [19] |

| Prenatal choline supplementation | Rats with periconceptional ethanol exposure | Placental SAM:SAH ratio | 3.5-14.5-fold increase | [19] |

| Table 2: Effects of Choline and Betaine Interventions on One-Carbon Metabolism Markers. |

Experimental Protocols

Accurate quantification of choline and its related metabolites is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method.[14][20]

Quantification of Choline and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of choline, betaine, and other related compounds in biological samples.

Principle: Biological samples are processed to extract the analytes of interest. These extracts are then subjected to liquid chromatography to separate the different compounds. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is used for identification and quantification. Isotope-labeled internal standards are typically used to ensure accuracy.[14][20]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterium-labeled choline, betaine, etc.)

-

Methanol

-

Chloroform

-

Water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system (e.g., with electrospray ionization - ESI)

Procedure:

-

Sample Preparation:

-

For plasma/serum: Thaw samples on ice. To a known volume of sample (e.g., 50 µL), add a known amount of the internal standard mixture.

-

For tissues: Homogenize a known weight of tissue in a suitable buffer (e.g., methanol). Add a known amount of the internal standard mixture.

-

-

Extraction:

-

Perform a protein precipitation step by adding a solvent like methanol.

-

For a more comprehensive extraction of both water-soluble and lipid-soluble choline metabolites, a Folch extraction (chloroform/methanol/water) can be employed.[14]

-

Centrifuge the samples to pellet the precipitated proteins and other insoluble material.

-

-

LC Separation:

-

Transfer the supernatant to an autosampler vial.

-

Inject a specific volume of the extract onto a suitable LC column (e.g., a HILIC column for polar analytes).

-

Use a gradient elution with a mobile phase system, for example, consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

-

-

MS/MS Detection:

-

The eluent from the LC column is directed to the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of standards.

-

Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.[20]

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: The central role of choline in one-carbon metabolism.

Experimental Workflow

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. mthfrsupport.com.au [mthfrsupport.com.au]

- 3. Are dietary choline and betaine intakes determinants of total homocysteine concentration?1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choline, Other Methyl-Donors and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Which Type of Choline Works Best with Your Genes? [geneticlifehacks.com]

- 7. Frontiers | Choline supplements: An update [frontiersin.org]

- 8. The association between betaine and choline intakes and the plasma concentrations of homocysteine in women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic variation of folate-mediated one-carbon transfer pathway predicts susceptibility to choline deficiency in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of choline deficiency on S-adenosylmethionine and methionine concentrations in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of choline deficiency on S-adenosylmethionine and methionine concentrations in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

The Physiological Role of Choline Bitartrate in Hepatic and Muscular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient available through diet and endogenous synthesis, is fundamental to the structural integrity and signaling functions of cells. This technical guide provides an in-depth examination of the physiological functions of choline bitartrate, a common supplemental form of choline, with a specific focus on its roles in liver and muscle tissue. We will explore its critical involvement in hepatic lipid metabolism, including the prevention of non-alcoholic fatty liver disease (NAFLD), and its indispensable function in muscle contraction and cell signaling. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and presents visual representations of the core signaling pathways to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Choline is a quaternary amine that serves as a precursor to a variety of vital biomolecules.[1][2] Its physiological importance is underscored by its roles in the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipid phosphatidylcholine (PC), and the methyl-group donor betaine.[3][4] this compound is a salt form of choline that is widely used in dietary supplements due to its stability and water solubility.[4][5] A deficiency in choline can lead to significant health issues, including liver damage, muscle damage, and neurological disorders.[6][7] This guide will elucidate the specific mechanisms through which this compound exerts its physiological effects on the liver and skeletal muscle.

This compound in Liver Tissue

The liver is a central hub for choline metabolism.[8] Choline plays a pivotal role in maintaining liver health, primarily by influencing lipid metabolism and transport.

Role in Lipid Metabolism and Prevention of Hepatic Steatosis

One of the most well-documented functions of choline in the liver is its role in the export of triglycerides (TGs). Choline is a critical component of phosphatidylcholine (PC), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[9] VLDL particles are responsible for transporting TGs from the liver to peripheral tissues for storage or energy utilization.

In a state of choline deficiency, the synthesis of PC is impaired, leading to a reduction in VLDL secretion.[7] This impairment causes an accumulation of TGs within hepatocytes, a condition known as hepatic steatosis or fatty liver.[10] If left unaddressed, hepatic steatosis can progress to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[8][11]

Signaling Pathways in the Liver

The primary pathway for PC synthesis in the liver is the CDP-choline pathway, also known as the Kennedy pathway. This pathway involves the sequential conversion of choline to phosphocholine, CDP-choline, and finally to PC.

Figure 1: The CDP-Choline Pathway for Phosphatidylcholine Synthesis in the Liver.

Choline is also a precursor for betaine, which participates in the methylation of homocysteine to form methionine. Methionine is then converted to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, including DNA methylation, which can influence gene expression related to liver function.

Quantitative Data from Clinical and Preclinical Studies

The following table summarizes quantitative data from studies investigating the effects of choline supplementation on liver health.

| Study Type | Subject | Intervention | Duration | Key Findings | Reference |

| Clinical Trial | Patients with NAFLD | Choline supplementation | 12 weeks | Favorable impact on hepatic steatosis, oxidative stress, inflammatory markers, and liver enzyme levels. | [12] |

| Animal Study (Mice) | Mice on a high-fat diet | Choline supplementation (1.2% of diet) | 30 weeks | 50% decrease in hepatic steatosis. | [13] |

| Human Study | Healthy adults on choline-deficient diets | Choline-deficient diet followed by repletion | Up to 42 days | 77% of men, 80% of postmenopausal women, and 44% of premenopausal women developed fatty liver, which resolved with choline repletion. | [7] |

| Animal Study (Fish) | Juvenile black seabream on a high-fat diet | Choline supplementation (3, 6, or 12 g/kg diet) | 8 weeks | Dietary choline reduced vacuolar fat drops and ameliorated HFD-induced pathological changes in the liver. | [14] |

Experimental Protocols

A common method to induce NAFLD in rodents for preclinical studies involves feeding them a high-fat, methionine- and choline-deficient diet.[12] This diet effectively induces steatosis, inflammation, and hepatic necrosis, mimicking some characteristics of human NAFLD.

-

Diet Composition: Typically, the diet is high in fat (e.g., 60% kcal from fat) and lacks choline and methionine.

-

Duration: The duration of the diet can vary from a few weeks to several months, depending on the desired severity of the liver injury.

-

Assessment: Liver tissue is harvested for histological analysis (H&E staining for steatosis, inflammation, and fibrosis), and blood samples are collected to measure liver enzymes (ALT, AST).

A randomized controlled trial to assess the efficacy of choline supplementation in NAFLD patients would typically involve the following:

-

Participants: Patients diagnosed with NAFLD, often confirmed by ultrasonography or liver biopsy.

-

Intervention: The treatment group receives a standardized dose of this compound (e.g., 1-2 grams per day), while the control group receives a placebo.

-

Duration: The study duration is typically several months (e.g., 12 weeks) to allow for measurable changes in liver parameters.

-

Outcome Measures:

-

Primary: Change in hepatic steatosis as measured by non-invasive imaging (e.g., ultrasound, MRI-PDFF).

-

Secondary: Changes in serum liver enzymes (ALT, AST), lipid profile (triglycerides, cholesterol), inflammatory markers (e.g., hs-CRP), and markers of oxidative stress.

-

Figure 2: Experimental Workflow for a Clinical Trial on Choline and NAFLD.

This compound in Muscle Tissue

Choline's role in muscle tissue is primarily mediated through its function as a precursor to the neurotransmitter acetylcholine (ACh).[15] ACh is essential for neuromuscular transmission and, consequently, muscle contraction.

Role in Neuromuscular Function

ACh is synthesized in motor neurons from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[16] Upon the arrival of a nerve impulse at the neuromuscular junction, ACh is released into the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane (sarcolemma).[17] This binding triggers the depolarization of the sarcolemma, leading to an action potential that propagates along the muscle fiber and initiates the process of muscle contraction.[18]